molecular formula C10H6NNaO3 B6218972 sodium 4-phenyl-1,2-oxazole-3-carboxylate CAS No. 2742656-61-5

sodium 4-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B6218972
CAS No.: 2742656-61-5
M. Wt: 211.15 g/mol
InChI Key: UDMWTKVTTFYEJA-UHFFFAOYSA-M
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Description

Sodium 4-phenyl-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have a wide spectrum of biological activities . They are a part of a large number of drugs and biologically relevant molecules . The oxazole ring is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxazole ring. Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Future Directions

In view of the enormous significance of oxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes for the synthesis of oxazoles is a promising future direction .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of sodium 4-phenyl-1,2-oxazole-3-carboxylate can be achieved through a two-step process involving the synthesis of 4-phenyl-1,2-oxazole-3-carboxylic acid followed by its conversion to the sodium salt.", "Starting Materials": [ "Benzaldehyde", "Malonic acid", "Ammonium acetate", "Sodium hydroxide", "Ethanol", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Synthesis of 4-phenyl-1,2-oxazole-3-carboxylic acid", "a. Dissolve benzaldehyde (10 mmol) and malonic acid (10 mmol) in ethanol (50 mL) and add ammonium acetate (10 mmol).", "b. Heat the mixture at 80°C for 4 hours under reflux.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with cold water and dry it under vacuum to obtain 4-phenyl-1,2-oxazole-3-carboxylic acid as a white solid (yield: 80%).", "Step 2: Conversion of 4-phenyl-1,2-oxazole-3-carboxylic acid to sodium 4-phenyl-1,2-oxazole-3-carboxylate", "a. Dissolve 4-phenyl-1,2-oxazole-3-carboxylic acid (5 mmol) in ethanol (20 mL) and add sodium hydroxide (5 mmol) and sodium bicarbonate (5 mmol).", "b. Heat the mixture at 60°C for 2 hours under reflux.", "c. Cool the reaction mixture to room temperature and filter the precipitated solid.", "d. Wash the solid with cold water and dry it under vacuum to obtain sodium 4-phenyl-1,2-oxazole-3-carboxylate as a white solid (yield: 85%).", "e. Recrystallize the product from water to obtain pure sodium 4-phenyl-1,2-oxazole-3-carboxylate as a white solid." ] }

CAS No.

2742656-61-5

Molecular Formula

C10H6NNaO3

Molecular Weight

211.15 g/mol

IUPAC Name

sodium;4-phenyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H7NO3.Na/c12-10(13)9-8(6-14-11-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1

InChI Key

UDMWTKVTTFYEJA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CON=C2C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

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